molecular formula C16H9BrS B11832239 10-Bromobenzo[b]naphtho[2,1-d]thiophene

10-Bromobenzo[b]naphtho[2,1-d]thiophene

Katalognummer: B11832239
Molekulargewicht: 313.2 g/mol
InChI-Schlüssel: UHYDMPBXKCTGTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Bromobenzo[b]naphtho[2,1-d]thiophene is an aromatic organic compound with the molecular formula C16H9BrS It is a brominated derivative of benzo[b]naphtho[2,1-d]thiophene, characterized by the presence of a bromine atom at the 10th position of the fused ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromobenzo[b]naphtho[2,1-d]thiophene typically involves the bromination of benzo[b]naphtho[2,1-d]thiophene. One common method includes the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 10-Bromobenzo[b]naphtho[2,1-d]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

10-Bromobenzo[b]naphtho[2,1-d]thiophene has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 10-Bromobenzo[b]naphtho[2,1-d]thiophene involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The bromine atom enhances its ability to participate in various substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Eigenschaften

Molekularformel

C16H9BrS

Molekulargewicht

313.2 g/mol

IUPAC-Name

10-bromonaphtho[1,2-b][1]benzothiole

InChI

InChI=1S/C16H9BrS/c17-14-7-3-6-12-13-9-8-10-4-1-2-5-11(10)15(13)18-16(12)14/h1-9H

InChI-Schlüssel

UHYDMPBXKCTGTL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2SC4=C3C=CC=C4Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.